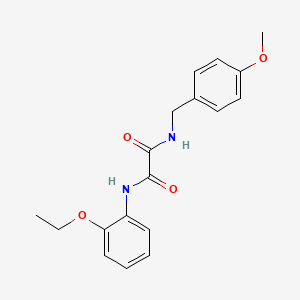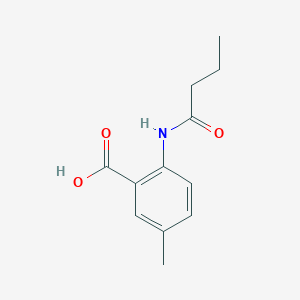![molecular formula C17H19ClO3 B5084451 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a type of beta-blocker medication that is used to treat various cardiovascular conditions such as hypertension, angina, and heart failure. Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure.
Mechanism of Action
Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure. By blocking these hormones, Bisoprolol can help to reduce the workload on the heart and improve cardiovascular function. Bisoprolol also has some selectivity for beta-1 receptors, which are primarily located in the heart and kidneys.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, decrease blood pressure, and improve the overall function of the cardiovascular system. Bisoprolol can also reduce the production of certain hormones such as renin, which can lead to a decrease in fluid retention and edema. Additionally, Bisoprolol has been shown to have some anti-inflammatory effects, which may be beneficial in certain conditions such as atherosclerosis.
Advantages and Limitations for Lab Experiments
Bisoprolol has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic effects on various cardiovascular conditions. Bisoprolol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Bisoprolol also has some limitations for use in lab experiments. It can be difficult to control the dosage and administration of Bisoprolol, which can lead to variability in experimental results. Additionally, Bisoprolol can have some side effects such as dizziness and fatigue, which may affect the behavior of experimental animals.
Future Directions
There are several future directions for research on Bisoprolol. One area of interest is the potential use of Bisoprolol in treating other conditions such as anxiety disorders and migraine headaches. Another area of interest is the development of new formulations of Bisoprolol that may have improved efficacy or fewer side effects. Additionally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular function and overall health.
Synthesis Methods
Bisoprolol can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2-ethoxyphenoxy)ethanol with 2-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
Bisoprolol has been extensively studied for its therapeutic effects on various cardiovascular conditions. It has been shown to be effective in reducing blood pressure, decreasing the risk of heart failure, and improving overall cardiovascular function. Bisoprolol has also been studied for its potential use in treating other conditions such as anxiety disorders and migraine headaches.
properties
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHNNMZDXSXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)

![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
![N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)


![5-(4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5084407.png)
![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)


![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)